(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine
Overview
Description
(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine is an organic compound with the molecular formula C14H18N2O. It features a furan ring, a phenyl ring, and an amine group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with formaldehyde and a secondary amine under acidic conditions.
Coupling with Phenylmethanamine: The furan-2-ylmethyl intermediate is then reacted with phenylmethanamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of the compound can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: Reduced forms of the furan ring, such as tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used as a ligand in binding studies due to its amine group, which can form hydrogen bonds with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which (2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of these targets. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
(2-{[(Thiophen-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine: Similar structure but with a thiophene ring instead of a furan ring.
(2-{[(Pyridin-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine: Contains a pyridine ring, offering different electronic properties.
Uniqueness
(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. This uniqueness can influence its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
[2-[[furan-2-ylmethyl(methyl)amino]methyl]phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16(11-14-7-4-8-17-14)10-13-6-3-2-5-12(13)9-15/h2-8H,9-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSELUBOXNJERCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1CN)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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